4,5-Difluorobenzo[a]pyrene
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Overview
Description
4,5-Difluorobenzo[a]pyrene is a fluorinated derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-difluorobenzo(a)pyrene involves several key steps:
Fluorination: The dione is then fluorinated with dimethylaminosulfur trifluoride to produce 4H,5H,4,4,5,5-tetrafluorobenzo(a)pyrene.
Defluorination: Finally, defluorination using lithium aluminum hydride in tetrahydrofuran yields 4,5-difluorobenzo(a)pyrene.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4,5-Difluorobenzo[a]pyrene undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form various metabolites.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone are used for oxidation reactions.
Reduction: Lithium aluminum hydride in tetrahydrofuran is commonly used for reduction reactions.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired functional group.
Major Products Formed
Scientific Research Applications
4,5-Difluorobenzo[a]pyrene is used as a fluorinated probe to investigate the involvement of the K-region in the metabolic activation of benzo(a)pyrene metabolites . Its applications span multiple fields:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.
7,12-Dimethylbenz(a)anthracene: Another polycyclic aromatic hydrocarbon used in carcinogenesis studies.
5-Methylchrysene: Studied for its metabolic activation and DNA adduct formation.
Benzo(b)fluoranthene: Investigated for its environmental and health impacts.
Uniqueness
4,5-Difluorobenzo[a]pyrene is unique due to the presence of fluorine atoms, which serve as probes to study the metabolic pathways and interactions of polycyclic aromatic hydrocarbons. This fluorinated derivative provides valuable insights into the mechanisms of action and potential health effects of these compounds .
Properties
CAS No. |
137197-08-1 |
---|---|
Molecular Formula |
C20H10F2 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
4,5-difluorobenzo[a]pyrene |
InChI |
InChI=1S/C20H10F2/c21-19-15-7-3-5-11-8-9-14-13-6-2-1-4-12(13)10-16(20(19)22)18(14)17(11)15/h1-10H |
InChI Key |
LQXHWHJFDOGIIU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C(=C(C5=CC=CC(=C54)C=C3)F)F |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C(=C(C5=CC=CC(=C54)C=C3)F)F |
137197-08-1 | |
Synonyms |
4,5-difluorobenzo(a)pyrene |
Origin of Product |
United States |
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